molecular formula C14H17N3O2 B14617830 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 58668-98-7

3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14617830
CAS No.: 58668-98-7
M. Wt: 259.30 g/mol
InChI Key: SXXMYEIEDCJRRK-UHFFFAOYSA-N
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Description

3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a methyl group at position 3, a phenylpropylamino group at position 6, and two keto groups at positions 2 and 4. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable β-keto ester with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

58668-98-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-methyl-6-(3-phenylpropylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O2/c1-17-13(18)10-12(16-14(17)19)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,15H,5,8-9H2,1H3,(H,16,19)

InChI Key

SXXMYEIEDCJRRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCCCC2=CC=CC=C2

Origin of Product

United States

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